![molecular formula C18H29BrO3 B12608923 1-[2-(2-Bromoethoxy)ethoxy]-4-(octyloxy)benzene CAS No. 649739-52-6](/img/structure/B12608923.png)
1-[2-(2-Bromoethoxy)ethoxy]-4-(octyloxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-Bromoethoxy)ethoxy]-4-(octyloxy)benzene is an organic compound with the molecular formula C18H29BrO3 It is a derivative of benzene, featuring a bromoethoxy group and an octyloxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Bromoethoxy)ethoxy]-4-(octyloxy)benzene typically involves the reaction of 1-bromo-2-(2-methoxyethoxy)ethane with 4-(octyloxy)phenol. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(2-Bromoethoxy)ethoxy]-4-(octyloxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bromoethoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Applications De Recherche Scientifique
1-[2-(2-Bromoethoxy)ethoxy]-4-(octyloxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, for studying their functions and interactions.
Medicine: Potential applications include the development of new pharmaceuticals or drug delivery systems. Its ability to undergo various chemical modifications makes it a versatile tool in medicinal chemistry.
Industry: It is used in the production of specialty chemicals, such as surfactants or polymers, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-[2-(2-Bromoethoxy)ethoxy]-4-(octyloxy)benzene depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the introduction of new functional groups. The octyloxy group provides hydrophobic interactions, which can influence the compound’s behavior in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2-(2-methoxyethoxy)ethane: This compound is a precursor in the synthesis of 1-[2-(2-Bromoethoxy)ethoxy]-4-(octyloxy)benzene and shares similar reactivity.
4-(Octyloxy)phenol: Another precursor, it contributes the octyloxy group to the final product.
1-Bromo-2-(2-methoxyethoxy)ethane: Similar in structure but lacks the octyloxy group, making it less hydrophobic.
Uniqueness
This compound is unique due to the combination of its bromoethoxy and octyloxy groups. This combination imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it valuable in various applications.
Propriétés
Numéro CAS |
649739-52-6 |
|---|---|
Formule moléculaire |
C18H29BrO3 |
Poids moléculaire |
373.3 g/mol |
Nom IUPAC |
1-[2-(2-bromoethoxy)ethoxy]-4-octoxybenzene |
InChI |
InChI=1S/C18H29BrO3/c1-2-3-4-5-6-7-13-21-17-8-10-18(11-9-17)22-16-15-20-14-12-19/h8-11H,2-7,12-16H2,1H3 |
Clé InChI |
XVBCEDUQELOINC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC=C(C=C1)OCCOCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


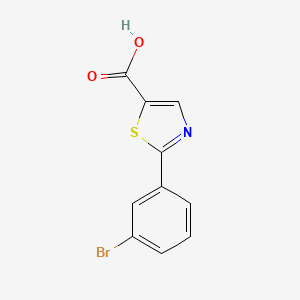
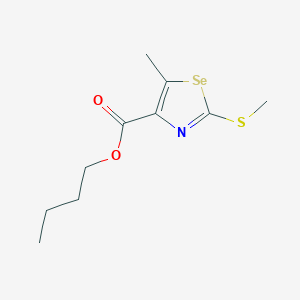
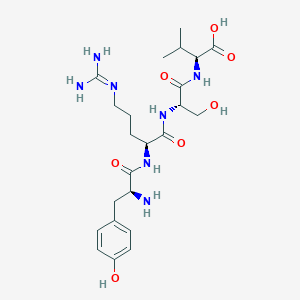
![4,4'-{[5-(Butan-2-yl)-2-hydroxy-1,3-phenylene]bis(methylene)}diphenol](/img/structure/B12608852.png)
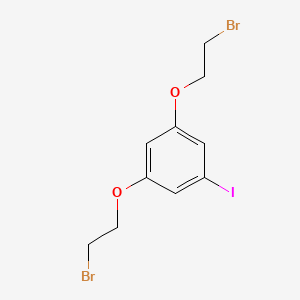
![4-Ethoxy-6-(3-fluoro-4-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12608864.png)
![[4-(5-sulfanylidenedithiol-3-yl)phenyl] 2-[4-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylpiperazin-1-yl]acetate](/img/structure/B12608884.png)
propanedinitrile](/img/structure/B12608889.png)
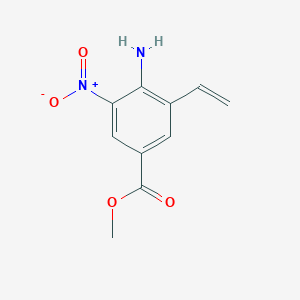
![1-Chloro-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol](/img/structure/B12608900.png)
![2-[(Prop-2-en-1-yl)oxy]ethyl 2-bromo-2-methylpropanoate](/img/structure/B12608908.png)
![N-{3-[(Z)-(1H-Pyrrol-2-ylmethylene)amino]phenyl}acetamide](/img/structure/B12608914.png)
![[(3R)-piperidin-3-yl]methyl butanoate](/img/structure/B12608915.png)

